molecular formula C12H13N3 B1365429 N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine CAS No. 859850-85-4

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Cat. No.: B1365429
CAS No.: 859850-85-4
M. Wt: 199.25 g/mol
InChI Key: AKANTTBTKVSRKO-UHFFFAOYSA-N
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Description

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is an organic compound that features a pyrimidine ring attached to a benzylamine structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the compound.

Scientific Research Applications

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-(chloromethyl)pyrimidine from pyrimidine through chloromethylation.

    N-Methylation: The benzylamine intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the N-methylated benzylamine with 4-(chloromethyl)pyrimidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • N-methyl-N-(4-pyrimidin-2-ylbenzyl)amine
  • N-methyl-N-(4-pyrimidin-6-ylbenzyl)amine
  • N-methyl-N-(4-pyrimidin-3-ylbenzyl)amine

Comparison: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is unique due to the specific positioning of the pyrimidine ring on the benzylamine structure. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKANTTBTKVSRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428137
Record name N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-85-4
Record name N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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